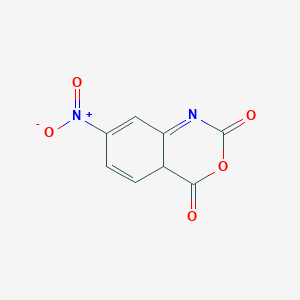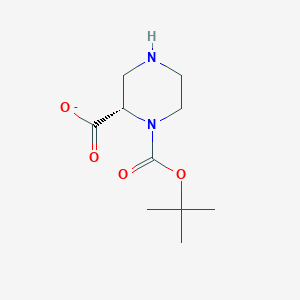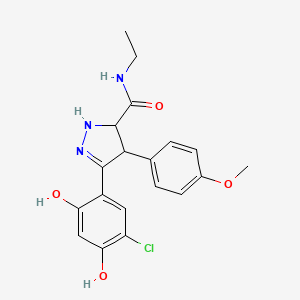![molecular formula C9H10N4OS B12358017 6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one involves its interaction with molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-one
- 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Uniqueness
6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H10N4OS |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5-6H,1,4H2,2H3 |
InChI Key |
VCVSMXVNXFWHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NN(C(=O)C2C=N1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12357937.png)


![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)



![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)


![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)


